molecular formula C7H4Br3NO2 B8107465 1-Bromo-2-(dibromomethyl)-4-nitrobenzene

1-Bromo-2-(dibromomethyl)-4-nitrobenzene

Cat. No. B8107465
M. Wt: 373.82 g/mol
InChI Key: HRUHRGJIGBNKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(dibromomethyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C7H4Br3NO2 and its molecular weight is 373.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-(dibromomethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(dibromomethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Intermediate : 1-Bromo-2-(dibromomethyl)-4-nitrobenzene is used as an intermediate in the synthesis of various compounds. For instance, it serves as a precursor in the preparation of dofetilide, a medication for treating arrhythmia, through reactions involving 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).

  • Study of Anisotropic Displacement Parameters : Research on anisotropic displacement parameters in compounds like 1-(halomethyl)-3-nitrobenzene, which include bromo derivatives, has been conducted. These studies help in understanding the structural complexities and challenges in X-ray diffraction experiments (Damian Mroz et al., 2020).

  • Reactivity in Ionic Liquids : The reactivity of the radical anions of 1-bromo-4-nitrobenzene in room temperature ionic liquids has been explored, indicating differences in behavior compared to conventional non-aqueous solvents. Such studies contribute to a better understanding of solvent effects on chemical reactivity (S. Ernst et al., 2013).

  • Polymer Solar Cells Enhancement : In the context of polymer solar cells, 1-Bromo-4-Nitrobenzene has been used as a fluorescent inhibitor. Its addition to the active layer of these cells significantly improves device performance, highlighting its potential in photovoltaic applications (G. Fu et al., 2015).

  • Organic Transformations and Synthesis : 1,2-Dibromobenzenes, closely related to 1-Bromo-2-(dibromomethyl)-4-nitrobenzene, are valuable in various organic transformations, especially those involving the formation of benzynes. Research in this area focuses on developing efficient methods for synthesizing these compounds (V. Diemer et al., 2011).

properties

IUPAC Name

1-bromo-2-(dibromomethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUHRGJIGBNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(dibromomethyl)-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(dibromomethyl)-4-nitrobenzene
Reactant of Route 2
1-Bromo-2-(dibromomethyl)-4-nitrobenzene
Reactant of Route 3
1-Bromo-2-(dibromomethyl)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-(dibromomethyl)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-(dibromomethyl)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-(dibromomethyl)-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.